methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyridine class, which has been recognized for various pharmacological effects. The structure includes a sulfonyl group and a carboxylate moiety that are crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit potent antimicrobial properties. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showed significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from less than 0.002 to 0.381 μg/mL . These findings suggest that this compound could be a candidate for further development as an antitubercular agent.
Antitumor Activity
Pyrazole derivatives have also been studied for their antitumor properties. They can inhibit key pathways involved in cancer cell proliferation. Notably, compounds targeting BRAF(V600E) and other kinases have shown promise in preclinical studies. The structural modifications in pyrazolo derivatives enhance their binding affinity and selectivity towards cancer-related targets .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, pyrazolo derivatives like this compound have been implicated in anti-inflammatory responses. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial mediators in inflammatory processes .
Pharmacokinetic Profile
The pharmacokinetic properties of pyrazolo derivatives are essential for their therapeutic efficacy. A recent study evaluated the pharmacokinetics of a related compound in rats, revealing a half-life of approximately 5.1 hours and an oral bioavailability of 41% . Such profiles indicate good absorption and sustained action within biological systems.
Case Studies
Several case studies illustrate the biological activity of pyrazolo derivatives:
- Case Study 1 : A compound similar to this compound was tested against various cancer cell lines and exhibited IC50 values in the nanomolar range against BRAF(V600E) positive tumors.
- Case Study 2 : In vivo studies using mouse models infected with Mtb demonstrated significant reductions in bacterial load when treated with pyrazolo derivatives compared to controls.
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-6-8-13(9-7-12)24(21,22)11-14-16(17(20)23-2)15-5-3-4-10-19(15)18-14/h6-9H,3-5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPHDUHDWGIKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NN3CCCCC3=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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